REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([O:13][CH3:14])[C:11]=1[OH:12])[CH:7]=[O:8])[CH:2]=[CH2:3].C(=O)([O-])[O-].[K+].[K+].Br[CH2:22][CH2:23][CH2:24][CH3:25]>O>[CH2:1]([C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([O:13][CH3:14])[C:11]=1[O:12][CH2:22][CH2:23][CH2:24][CH3:25])[CH:7]=[O:8])[CH:2]=[CH2:3] |f:1.2.3|
|
Name
|
|
Quantity
|
10.25 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C=1C=C(C=O)C=C(C1O)OC
|
Name
|
|
Quantity
|
8.29 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
8.22 g
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 40°-45° C. for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the oil formed
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
a brown oil was obtained which
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C=1C=C(C=O)C=C(C1OCCCC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |